4-Fluoro-3-methylbenzoic acid ethyl ester, 97%
Overview
Description
4-Fluoro-3-methylbenzoic acid ethyl ester is a chemical compound with the molecular formula C10H8F4O2 . It is a derivative of benzoic acid, with a fluorine atom at the 4-position and a methyl group at the 3-position .
Synthesis Analysis
4-Fluoro-3-methylbenzoic acid can serve as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Its functional group can be directly used or easily converted to alternative functional groups . The methyl group can be functionalized by bromide through a benzylic bromination reaction .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-methylbenzoic acid ethyl ester consists of a benzene ring with a fluorine atom at the 4-position and a methyl group at the 3-position . The molecular weight is 236.1629 .Chemical Reactions Analysis
The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . The compound can undergo various reactions, including Fischer esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3-methylbenzoic acid ethyl ester include a molecular weight of 236.1629 and a melting point of 164 °C – 168 °C . The compound appears as a white powder .Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Fluoro-3-methylbenzoic acid serves as a versatile building block for APIs due to its functional group that can be directly used or easily converted to alternative functional groups .
Development of Fluorine-18-labeled Antagonists
This compound has been used in the development of fluorine-18-labeled 5-HT1A antagonists, which are important in medicinal chemistry for imaging and diagnostic purposes .
Nucleophilic Aromatic Substitution Reactions
The fluoride substituent enables nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis for introducing various functional groups into aromatic systems .
Esterification Reactions
Esters derived from this compound can undergo Fischer esterification, which is a key reaction in organic synthesis for producing esters used in various applications, including pharmaceuticals .
Benzylic Bromination
The methyl group can be functionalized by bromide through benzylic bromination reactions, leading to the synthesis of bicyclic heterocycles .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-fluoro-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQSXJMUQXYURR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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